REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:16]([O-:18])=[O:17])=[C:6]([CH:15]=1)[N:7](C)[C:8](=O)C(F)(F)F.[OH-].[Na+].O>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:16]([O-:18])=[O:17])=[C:6]([CH:15]=1)[NH:7][CH3:8] |f:1.2|
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Name
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5-Chloro-N-methyl-2-nitro-N-trifluoroacetylaniline
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Quantity
|
30 g
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Type
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reactant
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Smiles
|
ClC=1C=CC(=C(N(C(C(F)(F)F)=O)C)C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring for 3 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the precipitate was given by filtration, which
|
Type
|
WASH
|
Details
|
was then washed with water
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Type
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DISSOLUTION
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Details
|
The precipitate was dissolved in methylene chloride (300 ml)
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Type
|
WASH
|
Details
|
the methylene chloride layer was washed with water and saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
to dry the product over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=C(NC)C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |